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1-(2,4-Dimethylphenyl)ethane-1,2-diamine
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Overview
Description
1-(2,4-Dimethylphenyl)ethane-1,2-diamine is an organic compound with the molecular formula C10H16N2. This compound is characterized by the presence of two amino groups attached to an ethane backbone, which is further substituted with a 2,4-dimethylphenyl group. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethylphenyl)ethane-1,2-diamine typically involves the reaction of 2,4-dimethylphenylacetonitrile with ammonia or primary amines under high-pressure conditions. The reaction is often catalyzed by transition metals such as palladium or nickel to facilitate the hydrogenation process .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process generally includes the hydrogenation of 2,4-dimethylphenylacetonitrile in the presence of a suitable catalyst, followed by purification steps such as distillation or crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Biological Activity
Research has demonstrated that 1-(2,4-Dimethylphenyl)ethane-1,2-diamine exhibits notable biological activities. It has been shown to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator in inflammatory responses and cancer progression. Preclinical studies indicated that DANFIN could suppress NF-κB signaling pathways, which may contribute to its anticancer properties .
Synthesis and Derivatives
The synthesis of this compound typically involves the catalytic asymmetric synthesis of 1,2-diamines from aziridines using various catalysts. These processes yield high enantioselectivities and can be adapted for synthesizing derivatives with enhanced biological activity . For instance, modifications to the amine groups or the phenyl ring can lead to compounds with improved pharmacological profiles.
Material Science
Polymer Chemistry
In material science, this compound can be utilized as a hardener in epoxy resins. Its amine functionalities facilitate cross-linking reactions that enhance the mechanical properties of polymer matrices. Research has shown that incorporating this compound into epoxy formulations can improve thermal stability and resistance to chemical degradation .
Nanocomposites
The compound has also been explored in the development of nanocomposites. By combining this compound with nanomaterials such as graphene or carbon nanotubes, researchers have achieved enhanced electrical conductivity and mechanical strength in composite materials . This application is particularly relevant in the fields of electronics and advanced materials.
Case Studies
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific enzymes, thereby modulating biochemical pathways. For instance, it is known to inhibit serotonin receptors, which can influence neurotransmitter levels and have potential therapeutic effects .
Comparison with Similar Compounds
1,2-Diphenylethane: Similar in structure but lacks the dimethyl substitution.
1,2-Bis(4-dimethoxyphenyl)ethane: Contains methoxy groups instead of methyl groups.
1,2-Bis(2,3-dimethylphenyl)ethane: Substituted with dimethyl groups at different positions.
Uniqueness: 1-(2,4-Dimethylphenyl)ethane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,4-dimethylphenyl group enhances its reactivity and interaction with molecular targets, making it a valuable compound in various research applications .
Biological Activity
1-(2,4-Dimethylphenyl)ethane-1,2-diamine (often referred to as 1,2-diamine) is a chemical compound with promising biological activity. This article explores its properties, potential applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following structural characteristics:
- Molecular Formula : C10H16N2
- Molecular Weight : Approximately 182.25 g/mol
- Functional Groups : The presence of two amine groups (-NH2) and an aromatic ring with two methyl substituents influences its reactivity and interaction with biological systems.
The compound is typically encountered as a dihydrochloride salt, which enhances its solubility and stability in various applications .
Antimicrobial Properties
Research suggests that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have indicated that related diamines can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Inhibition of Enzymatic Activity
Inhibition studies have focused on the compound's potential to inhibit specific enzymes. For example, compounds within the same class have shown promise in inhibiting InhA (an enzyme critical for Mycobacterium tuberculosis), which could be significant for developing new anti-TB therapies .
Case Studies
- Inhibition of Mycobacterium tuberculosis InhA :
- Corrosion Inhibition :
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Two amine groups; dimethyl substitution | Potential antimicrobial and enzyme inhibition |
(1R)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine | Same core structure; different stereochemistry | Varying biological activity |
n,n'-bis-(2,4-dimethyl-phenyl)-ethane-1,2-diamine | Two dimethylphenyl groups | Increased steric bulk may enhance activity |
This table illustrates how structural variations can influence biological properties and potential applications.
Properties
Molecular Formula |
C10H16N2 |
---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H16N2/c1-7-3-4-9(8(2)5-7)10(12)6-11/h3-5,10H,6,11-12H2,1-2H3 |
InChI Key |
SNWQYHLWTPSPAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CN)N)C |
Origin of Product |
United States |
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